Levcycloserine Exhibits 100-Fold Greater Potency in Inhibiting Serine Palmitoyltransferase (SPT) Compared to D-Cycloserine
In a direct head-to-head enzymatic assay, levcycloserine (L-cycloserine) inhibits bacterial serine palmitoyltransferase (SPT) activity by 80% at a concentration of 25 µM, which is 100 times more potent than the D-isomer [1]. This profound stereospecificity confirms that the L-enantiomer is the active species for SPT inhibition.
| Evidence Dimension | Inhibition of bacterial serine palmitoyltransferase (SPT) activity |
|---|---|
| Target Compound Data | 80% inhibition at 25 µM |
| Comparator Or Baseline | D-Cycloserine (100-fold less potent, requiring ~2.5 mM for comparable inhibition) |
| Quantified Difference | 100-fold greater potency |
| Conditions | In vitro enzymatic assay using bacterial SPT |
Why This Matters
For researchers studying sphingolipid metabolism or developing SPT-targeted therapies, levcycloserine is the definitive enantiomer for achieving potent, specific inhibition; D-cycloserine is essentially inactive against this target.
- [1] Cayman Chemical. L-Cycloserine product page. Item No. 17780. Accessed via Netascientific. View Source
